N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with various functional groups including chloro, fluoro, nitro, and amido groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.
Amidation and Nitro Group Introduction: The amido and nitro groups can be introduced through reactions with nitrobenzoyl chloride and amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its potential biological activities.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-(4-aminobenzamido)benzofuran-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-(3-chloro-4-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is unique due to the combination of chloro, fluoro, nitro, and amido groups on the benzofuran core
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3O5/c23-16-11-13(7-10-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLXHVGAZNMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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